
methyl 3-ethyl-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 3-ethyl-1H-pyrazole-4-carboxylate is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-ethyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by esterification. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is common to enhance efficiency and reduce by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-ethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
Methyl 3-ethyl-1H-pyrazole-4-carboxylate serves as a precursor for several pharmaceutical compounds. Its derivatives have shown promise in treating various medical conditions:
These compounds leverage the pyrazole moiety's ability to interact with biological targets, such as enzymes involved in purine metabolism.
Agrochemical Applications
This compound is also significant in agricultural chemistry. It is utilized in the synthesis of various pesticides and herbicides, notably those that exhibit high efficacy against pests while maintaining safety for crops and humans.
Case Study: Tebufenpyrad and Tolfenpyrad
Both tebunfenpyrad and tolfenpyrad are pyrazole-based agrochemicals that have been developed using this compound as an intermediate. These compounds are known for their broad-spectrum activity against pests:
Agrochemical | Active Ingredient | Application |
---|---|---|
Tebufenpyrad | Methyl 3-ethyl-4-chloro-5-pyrazole carboxylate | Acaricide for various crops |
Tolfenpyrad | Methyl 3-methyl-5-pyrazole carboxylate | Insecticide for fruits |
These applications underscore the compound's significance in enhancing agricultural productivity while minimizing environmental impact.
Material Science Applications
In material science, this compound is explored for its potential use in synthesizing polymers and nanomaterials. Its unique chemical structure allows it to participate in polymerization reactions, contributing to the development of advanced materials with tailored properties.
Example: Synthesis of Polymeric Materials
Research has indicated that incorporating methyl 3-ethyl-1H-pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties:
Material | Property Enhanced | Reference |
---|---|---|
Pyrazole-based Polymers | Thermal Stability | |
Nanocomposites | Mechanical Properties |
This aspect highlights the versatility of this compound beyond traditional applications.
Mechanism of Action
The mechanism of action of methyl 3-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. The pathways involved may include signal transduction pathways where the compound modulates the activity of key proteins .
Comparison with Similar Compounds
- Methyl 1H-pyrazole-4-carboxylate
- Ethyl 1H-pyrazole-4-carboxylate
- 3-Methyl-1H-pyrazole-4-carboxylate
Comparison: Methyl 3-ethyl-1H-pyrazole-4-carboxylate is unique due to the presence of an ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in medicinal chemistry and material science .
Biological Activity
Methyl 3-ethyl-1H-pyrazole-4-carboxylate (MEPC) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data tables.
MEPC is characterized by its pyrazole ring structure, which is known for conferring various biological properties. The presence of the ethyl group at the 3-position enhances its solubility and reactivity compared to other pyrazole derivatives.
Property | Value |
---|---|
Molecular Formula | C7H10N2O2 |
Molecular Weight | 154.17 g/mol |
CAS Number | 1186537-91-6 |
Solubility | Soluble in organic solvents |
Biological Activities
Research indicates that MEPC exhibits a range of biological activities, including:
- Antimicrobial Activity : MEPC has shown promising results against various bacterial and fungal strains. For instance, preliminary bioassays indicated effective fungicidal activity against Pyricularia oryzae with an inhibition rate of up to 77.8% .
- Anti-inflammatory Properties : Studies have demonstrated that MEPC can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. Its anti-inflammatory profile was comparable to standard drugs like diclofenac .
- Anticancer Potential : MEPC has been explored for its cytotoxic effects on cancer cell lines. In vitro studies revealed that compounds derived from pyrazole structures could induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity .
The biological activity of MEPC is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : MEPC acts as an inhibitor by binding to the active sites of enzymes, thereby blocking substrate access and inhibiting enzymatic activity.
- Signal Transduction Modulation : The compound may modulate key signaling pathways involved in inflammation and cancer progression.
Comparative Analysis with Related Compounds
MEPC's unique structure allows for comparison with other pyrazole derivatives, revealing differences in biological activity and pharmacokinetics.
Table 2: Comparison of Biological Activities
Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|
This compound | High | Moderate | High |
Methyl 1H-pyrazole-4-carboxylate | Moderate | Low | Moderate |
Ethyl 1H-pyrazole-4-carboxylate | Low | High | Low |
Case Studies
- Anticancer Study : A study evaluated the effects of MEPC on MDA-MB-231 cells, showing significant apoptosis induction at concentrations as low as 1 μM, with enhanced caspase activity observed .
- Anti-inflammatory Assessment : In a carrageenan-induced rat model, MEPC demonstrated significant reduction in paw edema, indicating strong anti-inflammatory properties .
Properties
IUPAC Name |
methyl 5-ethyl-1H-pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-6-5(4-8-9-6)7(10)11-2/h4H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALVGVZQHHSRDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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